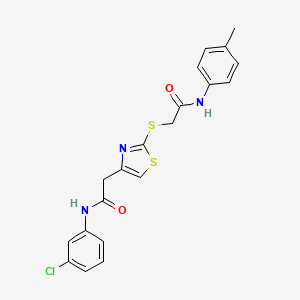

N-(3-chlorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

The compound N-(3-chlorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS: 941874-74-4) is a thiazole-containing acetamide derivative with a molecular formula of C₂₀H₁₈ClN₃O₂S₂ and a molecular weight of 432.0 g/mol . Its structure features:

- A 3-chlorophenyl group linked to the acetamide nitrogen.

- A thiazole ring substituted with a thioether group connected to a 2-oxo-2-(p-tolylamino)ethyl moiety. The compound’s Smiles notation is Cc1ccc(NC(=O)CSc2nc(CC(=O)Nc3cccc(Cl)c3)cs2)cc1, highlighting the spatial arrangement of functional groups .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S2/c1-13-5-7-15(8-6-13)22-19(26)12-28-20-24-17(11-27-20)10-18(25)23-16-4-2-3-14(21)9-16/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKNCKHCFBGLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(3-chlorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with a thiazole derivative containing a p-tolylamino moiety. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the formation of the amide bond.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds related to this compound. The following table summarizes key findings from various studies:

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 | Aromatase inhibition |

| 4y | A549 | 0.034 ± 0.008 | Induces apoptosis |

| N/A | NIH3T3 | >100 | Non-cytotoxic |

In a study by Çevik et al., compound 4y demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and A549), with IC50 values indicating potent activity compared to cisplatin, a standard chemotherapy drug . The selectivity was confirmed by testing against NIH3T3 non-cancer cells, showing minimal toxicity.

The mechanisms underlying the anticancer effects of this compound involve multiple pathways:

- Aromatase Inhibition : The compound has shown promising aromatase inhibitory activity, which is crucial in estrogen-dependent cancers like breast cancer.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to apoptosis in cancer cells, evidenced by increased caspase activity.

- Cell Cycle Arrest : Research has demonstrated that certain derivatives can induce S phase cell cycle arrest, which prevents cancer cell proliferation.

Case Studies

A notable case study involved the evaluation of various thiadiazole derivatives, including those related to this compound. These derivatives were tested for their ability to inhibit key signaling pathways such as VEGFR-2 and AKT, both critical in tumor growth and survival . The results indicated that these compounds could effectively inhibit these pathways, leading to reduced tumor growth in vitro.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3-chlorophenyl group in the target compound is a key structural feature. Comparisons with analogs bearing alternative substituents reveal differences in synthetic yields and physical properties:

Key Observations :

- Thiazolidinone derivatives (e.g., compound 13) exhibit lower melting points (~159–160°C) compared to quinazolinone analogs (e.g., 315.5°C in compound 8, ), likely due to differences in hydrogen bonding and crystallinity .

Core Heterocycle Modifications

The thiazole ring in the target compound distinguishes it from analogs with thiazolidinone, quinazolinone, or benzofuran-oxadiazole cores:

Key Observations :

- Thiazolidinone derivatives (e.g., compound 9) often exhibit higher synthetic yields (up to 90%) compared to thiazole-based compounds, possibly due to favorable cyclization kinetics .

- Hybrid systems (e.g., quinazolinone-thiazolidinone in compound 5) may enhance binding to biological targets but require multi-step synthesis .

Implications for the Target Compound :

- The presence of a 3-chlorophenyl group and thiazole core aligns with bioactive analogs, suggesting possible antimicrobial or kinase-inhibitory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.